
AV-105
Descripción general
Descripción
AV-105 es un precursor de Florbetapir, un compuesto radiomarcado utilizado en la imagenología por tomografía por emisión de positrones (PET). Está específicamente diseñado para la imagenología de enfermedades neurodegenerativas del cerebro, como la enfermedad de Alzheimer. El compuesto es un tosilato de sililpiridina, que se puede radiomarcar con flúor-18 para producir Florbetapir (18F) .
Aplicaciones Científicas De Investigación
Anticancer Activity
Deflouro-(p-tolylsulfonyloxy)-N-boc-florbetapir has shown potential as an anticancer agent. Studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including:
- Breast Cancer : Research has demonstrated that derivatives can induce apoptosis in MCF-7 cells, with IC50 values indicating potent antiproliferative activity.
- Mechanism of Action :
- Induction of programmed cell death (apoptosis).
- Disruption of the cell cycle, particularly at the S phase.
A comparative study highlighted that certain derivatives achieved better inhibition rates than established treatments like Taxol, suggesting a strong potential for further development in cancer therapeutics .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties, showing effectiveness against a range of bacterial strains:
- Inhibition of Pathogens : Preliminary results indicate activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
- Mechanism of Action : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and function, although specific pathways require further elucidation .
Case Study 1: Breast Cancer Treatment
In a controlled study on MCF-7 breast cancer cells:
- IC50 Value : Approximately 1.30 µM was recorded, showcasing the compound's potency compared to standard treatments.
- Mechanism : The compound was found to induce DNA damage and inhibit cyclin-dependent kinase activity, crucial for regulating the cell cycle .
Case Study 2: Antimicrobial Efficacy
A recent evaluation of antimicrobial activity involved testing against multiple bacterial strains:
- Results : The compound demonstrated significant inhibition zones in agar diffusion tests.
- Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of conventional antibiotics, suggesting its potential as an alternative treatment option .
Comparative Data Table
Mecanismo De Acción
El mecanismo de acción de AV-105 implica su conversión a Florbetapir (18F) a través de la radiofluoración. Florbetapir (18F) se une a las placas amiloides en el cerebro, que son características de la enfermedad de Alzheimer. El compuesto radiomarcado emite positrones, que son detectados por los escáneres PET para producir imágenes detalladas del cerebro .
Compuestos similares:
Florbetaben (18F): Otro compuesto radiomarcado utilizado para la imagenología PET de placas amiloides.
Flutemetamol (18F): Un compuesto radiomarcado similar a Florbetapir (18F) utilizado para la imagenología PET.
Comparación: this compound es único en su uso de un grupo tosilato como grupo saliente para la radiofluoración, lo que ofrece ventajas en términos de purificación y rendimiento. En comparación con otros compuestos similares, this compound proporciona una ruta de síntesis más eficiente y limpia para producir Florbetapir (18F) .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de AV-105 implica el uso de un tosilato primario como grupo saliente activo en lugar de un mesilato primario. Este método es beneficioso porque el tosilato generado durante la reacción de radiofluoración se puede eliminar fácilmente por medios cromatográficos del producto de imagenología radiomarcado .
Métodos de producción industrial: En entornos industriales, this compound se produce haciendo reaccionar sililpiridina con cloruro de tosilo en presencia de una base. La reacción se lleva a cabo típicamente en un solvente orgánico como el diclorometano a temperatura ambiente. El producto se purifica luego utilizando técnicas cromatográficas para obtener un compuesto de alta pureza .
Tipos de reacciones:
Radiofluoración: this compound se somete a radiofluoración para producir Florbetapir (18F). Esta reacción implica la sustitución del grupo tosilato por flúor-18.
Reacciones de sustitución: El grupo tosilato en this compound se puede sustituir por varios nucleófilos en condiciones apropiadas.
Reactivos y condiciones comunes:
Radiofluoración: El flúor-18, típicamente en forma de ion fluoruro, se utiliza como reactivo.
Reacciones de sustitución: Los nucleófilos comunes incluyen haluros, cianuros y tiolatos.
Productos principales:
Comparación Con Compuestos Similares
Florbetaben (18F): Another radiolabeled compound used for PET imaging of amyloid plaques.
Flutemetamol (18F): A radiolabeled compound similar to Florbetapir (18F) used for PET imaging.
Comparison: AV-105 is unique in its use of a tosylate group as the leaving group for radiofluorination, which offers advantages in terms of purification and yield. Compared to other similar compounds, this compound provides a more efficient and cleaner synthesis route for producing Florbetapir (18F) .
Actividad Biológica
Deflouro-(p-tolylsulfonyloxy)-N-boc-florbetapir is a compound related to florbetapir, a positron emission tomography (PET) imaging agent used primarily for detecting amyloid plaques in the brains of patients suspected of having Alzheimer’s disease (AD). This article explores the biological activity of Deflouro-(p-tolylsulfonyloxy)-N-boc-florbetapir, focusing on its mechanisms, efficacy, and implications in clinical settings.
Overview of Florbetapir and Its Derivatives
Florbetapir (also known as F-18 AV-45) is a radiotracer that binds to amyloid-beta plaques, which are characteristic of Alzheimer’s disease. The compound's ability to visualize amyloid deposits has made it a valuable tool in both research and clinical diagnostics. The derivative Deflouro-(p-tolylsulfonyloxy)-N-boc-florbetapir retains similar binding properties but may exhibit different pharmacokinetic profiles and biological activities due to modifications in its chemical structure.
The primary mechanism of action for florbetapir and its derivatives involves high-affinity binding to amyloid plaques in the brain. The binding affinity of florbetapir has been reported with a dissociation constant () of approximately 3.1 nM, indicating strong interactions with amyloid-beta aggregates . The modification in Deflouro-(p-tolylsulfonyloxy)-N-boc-florbetapir could potentially enhance its specificity or alter its distribution within brain tissues.
Biological Activity and Efficacy
Research indicates that the biological activity of Deflouro-(p-tolylsulfonyloxy)-N-boc-florbetapir is closely linked to its ability to visualize amyloid burden accurately. In clinical studies involving florbetapir PET imaging, significant correlations were found between amyloid positivity and cognitive decline over time in patients with mild cognitive impairment (MCI) and Alzheimer’s disease . This suggests that derivatives like Deflouro-(p-tolylsulfonyloxy)-N-boc-florbetapir could play a crucial role in assessing disease progression.
Table 1: Summary of Clinical Findings on Florbetapir
Study | Population | Findings |
---|---|---|
Choi et al. (2009) | AD Patients | Demonstrated high specificity for amyloid plaques |
Wong et al. (2010) | MCI & AD | Correlation between florbetapir binding and cognitive decline |
Clark et al. (2011) | Postmortem Analysis | Confirmed florbetapir's binding correlates with plaque load |
Case Studies
Several case studies highlight the utility of florbetapir in clinical settings. For instance, a multicenter phase 2 trial evaluated the performance characteristics of florbetapir PET in differentiating between AD, MCI, and healthy controls. Results indicated that 76% of AD patients were classified as amyloid-positive, compared to only 14% in healthy controls . This differentiation is critical for early diagnosis and therapeutic interventions.
Safety Profile
The safety profile of Deflouro-(p-tolylsulfonyloxy)-N-boc-florbetapir remains an area for further investigation. Initial studies suggest that the compound exhibits minimal adverse effects; however, comprehensive toxicological assessments are necessary to establish its safety for widespread clinical use.
Future Directions
The ongoing research into the biological activity of Deflouro-(p-tolylsulfonyloxy)-N-boc-florbetapir could lead to enhanced imaging techniques for early detection of Alzheimer’s disease. Moreover, understanding its pharmacokinetics and dynamics will be essential in optimizing dosage regimens and improving patient outcomes.
Propiedades
IUPAC Name |
2-[2-[2-[5-[(E)-2-[4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]ethenyl]pyridin-2-yl]oxyethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40N2O8S/c1-25-6-15-29(16-7-25)43(36,37)41-23-21-39-19-18-38-20-22-40-30-17-12-27(24-33-30)9-8-26-10-13-28(14-11-26)34(5)31(35)42-32(2,3)4/h6-17,24H,18-23H2,1-5H3/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBUGPWBKWJULZ-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOC2=NC=C(C=C2)C=CC3=CC=C(C=C3)N(C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOC2=NC=C(C=C2)/C=C/C3=CC=C(C=C3)N(C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40N2O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1205550-99-7 | |
Record name | Deflouro-(p-tolylsulfonyloxy)-N-boc-florbetapir | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1205550997 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-2-(2-(2-(5-(4-(tert-butoxycarbonyl(methyl)amino)styryl)pyridin-2-yloxy)ethoxy)ethoxy)ethyl 4-methylbenzene sulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEFLOURO-(P-TOLYLSULFONYLOXY)-N-BOC-FLORBETAPIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGK102X7LM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How efficient is the synthesis of 18F-AV-45 using AV-105?
A2: Research indicates that the automatic synthesis of 18F-AV-45 utilizing this compound as a precursor can achieve high efficiency. [] Optimization of synthesis parameters, such as the amount of this compound used, reaction temperature, and solvent, plays a crucial role in maximizing yield. One study demonstrated a radiochemical yield (RCP) of over 98% and an uncorrected synthesis efficiency of approximately 31.0% ± 2.8% under optimized conditions. [] These findings suggest that this method holds promise for producing 18F-AV-45 efficiently for clinical applications.
Q2: How does 18F-AV-45, synthesized from this compound, aid in the diagnosis of Alzheimer’s Disease?
A3: 18F-AV-45, synthesized using this compound as a precursor, enables visualization of Aβ plaques in the brain through PET imaging. [] In a study involving patients with dementia, 18F-AV-45 PET/CT scans revealed positive Aβ protein deposition primarily in the gray matter of the brain in a subset of patients. [] This pattern of deposition aligns with AD diagnosis. The remaining patients displayed negative Aβ protein deposition, suggesting alternative dementia etiologies. [] Therefore, 18F-AV-45 imaging contributes valuable information for differential diagnosis in dementia cases.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.